molecular formula C11H17N3O6 B13832682 (4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol

(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol

Cat. No.: B13832682
M. Wt: 287.27 g/mol
InChI Key: VAACDRCJUWXFAZ-XLJXOEJFSA-N
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Description

The compound (4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure characterized by multiple functional groups, including an azido group, which is known for its reactivity and versatility in chemical synthesis.

Preparation Methods

The synthesis of (4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the furodioxolane ring system, followed by the introduction of the azido group. Reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.

    Reduction: Reduction of the azido group can yield amines, which are useful intermediates in organic synthesis.

    Substitution: The azido group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The compound (4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and bioconjugation. The molecular pathways involved depend on the specific context in which the compound is used, such as targeting specific enzymes or receptors in biological systems.

Comparison with Similar Compounds

Compared to other similar compounds, (4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol stands out due to its unique combination of functional groups. Similar compounds include those with azido groups or furodioxolane ring systems, but the specific arrangement and reactivity of this compound make it particularly valuable in certain applications. Examples of similar compounds include azido sugars and other azido-functionalized organic molecules.

Properties

Molecular Formula

C11H17N3O6

Molecular Weight

287.27 g/mol

IUPAC Name

(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol

InChI

InChI=1S/C11H17N3O6/c1-10(2)19-8-6(13-14-12)7(17-9(8)20-10)5-4-16-11(3,15)18-5/h5-9,15H,4H2,1-3H3/t5-,6+,7-,8-,9-,11?/m1/s1

InChI Key

VAACDRCJUWXFAZ-XLJXOEJFSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@H]3COC(O3)(C)O)N=[N+]=[N-])C

Canonical SMILES

CC1(OC2C(C(OC2O1)C3COC(O3)(C)O)N=[N+]=[N-])C

Origin of Product

United States

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